molecular formula C12H8ClNO2 B7795042 5-Chloro-4-nitro-1,2-dihydroacenaphthylene CAS No. 104036-78-4

5-Chloro-4-nitro-1,2-dihydroacenaphthylene

Cat. No.: B7795042
CAS No.: 104036-78-4
M. Wt: 233.65 g/mol
InChI Key: BIAGLVOSHCXSQV-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C12H8ClNO2 and a molecular weight of 233.65 g/mol This compound is a derivative of acenaphthylene, featuring a chlorine atom at the 5-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-1,2-dihydroacenaphthylene typically involves the nitration of 5-chloroacenaphthylene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitro-1,2-dihydroacenaphthylene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-nitro-1,2-dihydroacenaphthylene
  • 5-Iodo-4-nitro-1,2-dihydroacenaphthylene
  • 5-Chloro-4-amino-1,2-dihydroacenaphthylene

Uniqueness

5-Chloro-4-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical reactivity and potential biological activities. Compared to its bromine and iodine analogs, the chlorine derivative is more commonly used due to its relatively lower cost and availability .

Properties

IUPAC Name

5-chloro-4-nitro-1,2-dihydroacenaphthylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)14(15)16/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAGLVOSHCXSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C3=CC=CC1=C23)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267911
Record name 5-Chloro-1,2-dihydro-4-nitroacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104036-78-4
Record name 5-Chloro-1,2-dihydro-4-nitroacenaphthylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104036-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,2-dihydro-4-nitroacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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